1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester

Description

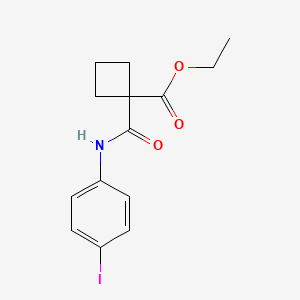

1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester is a cyclobutane-derived compound featuring a 1,1-disubstituted structure. Its core consists of a strained four-membered cyclobutane ring with two functional groups: an ethyl ester (-COOCH₂CH₃) and a 4-iodophenylcarbamoyl (-CONH-C₆H₄I) moiety.

The synthesis likely involves coupling a cyclobutanecarboxylic acid ethyl ester precursor with 4-iodophenyl isocyanate, analogous to carbamate-forming reactions using chloroformates and amines (as seen in ). The cyclobutane ring’s strain influences reactivity, while the ester and carbamoyl groups enable participation in hydrolysis, transesterification, or amide bond cleavage reactions .

Properties

IUPAC Name |

ethyl 1-[(4-iodophenyl)carbamoyl]cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO3/c1-2-19-13(18)14(8-3-9-14)12(17)16-11-6-4-10(15)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVSMKPYCSMIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester typically involves multiple steps, starting with the preparation of the iodophenyl derivative. The synthetic route may include the following steps:

Iodination: Introduction of the iodine atom to the phenyl ring using reagents such as iodine and an oxidizing agent.

Carbamoylation: Formation of the carbamoyl group through the reaction of the iodophenyl derivative with an isocyanate.

Cyclobutanecarboxylation: Introduction of the cyclobutanecarboxylic acid moiety via a cycloaddition reaction.

Esterification: Conversion of the carboxylic acid to its ethyl ester using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the carbamoyl and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous cyclobutane derivatives.

Table 1: Comparative Analysis of Cyclobutane Derivatives

Structural and Functional Comparisons

The iodine atom could also serve as a radiolabel anchor . In contrast, the hydroxymethyl group in CAS 1195-81-9 improves water solubility via H-bonding but reduces stability under acidic conditions . Ester Variations: The ethyl ester in the target compound is less volatile than the methoxycarbonyl group in C₇H₁₀O₄ but more resistant to hydrolysis compared to methyl esters .

Synthetic Methodologies The target compound’s synthesis is theorized to involve carbamoyl coupling, akin to carbamate formation using isocyanates (e.g., ’s use of isopropyl chloroformate with amines). This contrasts with 3-(aminomethyl)-cyclobutanecarboxylic acid, synthesized via catalytic hydrogenation of azide intermediates, a method favoring high yields (100% in ).

Stability and Applications The cyclobutane ring’s strain in all compounds increases reactivity, but substituents modulate stability. For example, the methoxycarbonyl derivative (C₇H₁₀O₄) undergoes rapid ester hydrolysis due to its electron-withdrawing carboxyl group , whereas the ethyl ester in the target compound offers greater hydrolytic stability. 3-(Aminomethyl)-cyclobutanecarboxylic acid exhibits zwitterionic behavior, making it suitable for peptide mimetics or drug delivery systems .

Research Implications and Limitations

Comparative studies with non-iodinated analogs (e.g., 4-chlorophenyl derivatives) could further elucidate structure-activity relationships. Additionally, synthetic routes for the target compound require experimental validation, as current hypotheses are based on analogous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.